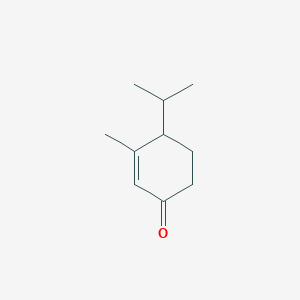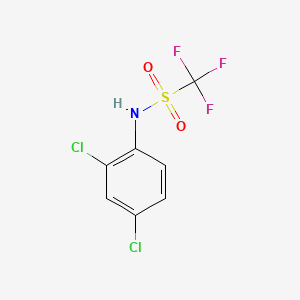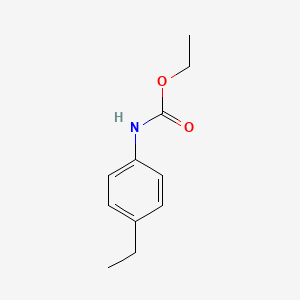![molecular formula C13H12O2Se B14696723 3-[(Naphthalen-2-yl)selanyl]propanoic acid CAS No. 22993-41-5](/img/structure/B14696723.png)
3-[(Naphthalen-2-yl)selanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Naphthalen-2-yl)selanyl]propanoic acid is an organic compound that features a naphthalene ring attached to a propanoic acid moiety via a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)selanyl]propanoic acid typically involves the reaction of naphthalene-2-selenol with 3-bromopropanoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Naphthalen-2-yl)selanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Ester or amide derivatives.
Aplicaciones Científicas De Investigación
3-[(Naphthalen-2-yl)selanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing organic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Naphthalen-2-yl)selanyl]propanoic acid is primarily related to the selenium atom. Selenium can participate in redox reactions, which can influence various biological pathways. The compound may interact with cellular thiols, leading to the formation of seleno-compounds that can modulate oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with protective groups.
Uniqueness
3-[(Naphthalen-2-yl)selanyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form seleno-compounds makes this compound particularly interesting for research in oxidative stress and redox biology.
Propiedades
Número CAS |
22993-41-5 |
|---|---|
Fórmula molecular |
C13H12O2Se |
Peso molecular |
279.20 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylselanylpropanoic acid |
InChI |
InChI=1S/C13H12O2Se/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
Clave InChI |
QSOKBBYSTIZZPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)[Se]CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


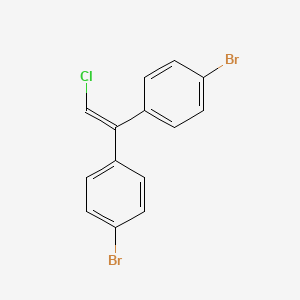
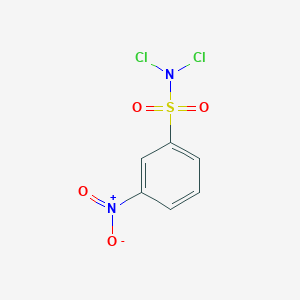


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
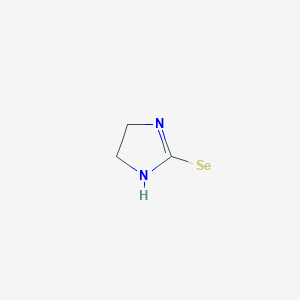

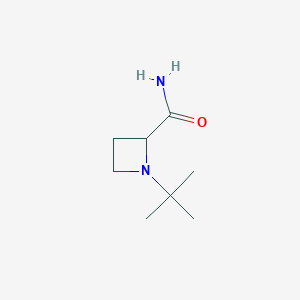
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
